5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate cyclization and formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with various biological targets. It is being investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. They have shown promise as inhibitors of specific enzymes involved in disease pathways, making them candidates for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. This inhibition can lead to the suppression of disease-related processes, such as cell proliferation in cancer.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
Uniqueness
5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazolo[1,5-a]pyrimidine derivatives, it may exhibit different reactivity and selectivity in chemical reactions and biological assays, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
5,7-diethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C10H18N4/c1-3-7-5-8(4-2)14-10(13-7)9(11)6-12-14/h6-8,13H,3-5,11H2,1-2H3 |
InChI Key |
XRUMNJWSQHGHSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(N2C(=C(C=N2)N)N1)CC |
Origin of Product |
United States |
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